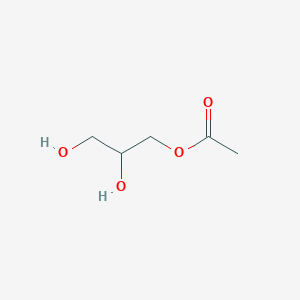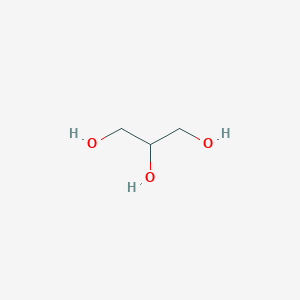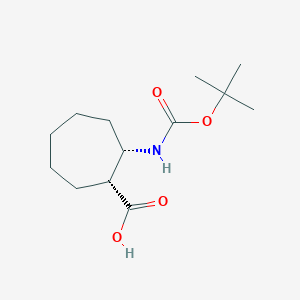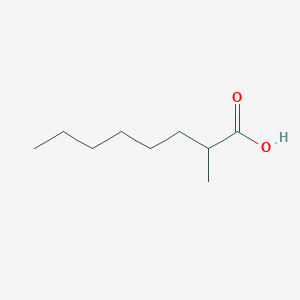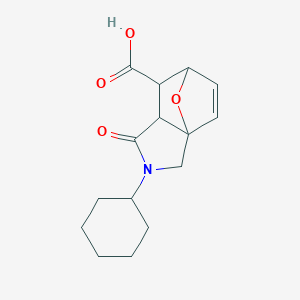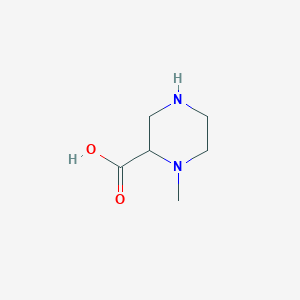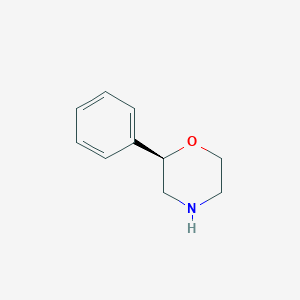
(R)-2-Phenylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to "(R)-2-Phenylmorpholine" often involves complex organic reactions. For instance, the synthesis of functional phenylacetylene derivatives containing amino acid moieties showcases the intricate steps required to introduce specific functional groups onto a phenyl ring, which is a common precursor for synthesizing related compounds (Lai et al., 2006). Similarly, synthesis involving cyclometalated compounds such as endo five-membered ortho-cyclopalladated imine indicates the complex coordination chemistry that can be involved in the synthesis of related molecules (Albert et al., 2007).
Molecular Structure Analysis
The molecular structure of "(R)-2-Phenylmorpholine" and its derivatives is characterized using various spectroscopic methods. For example, NMR and IR spectroscopy are commonly employed to determine the structural aspects of molecules and to confirm the presence of specific substituents or functional groups. The study by Albert et al. (2007) demonstrates the use of NMR to elucidate the structure of a cyclopalladated compound, which shares structural similarities with "(R)-2-Phenylmorpholine" derivatives.
Chemical Reactions and Properties
The chemical reactivity of "(R)-2-Phenylmorpholine" derivatives involves various reactions such as carbene insertion and reactions with carbon monoxide, showcasing the molecule's versatility in organic synthesis. For example, the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed carbene insertion highlights the reactivity of morpholine derivatives in creating bioactive compounds (Trstenjak et al., 2013).
科学的研究の応用
Synthesis and DNA Binding Properties
(R)-2-Phenylmorpholine derivatives have been explored for their DNA binding capabilities, offering insights into potential therapeutic applications. A study by Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole, demonstrating intercalation binding mode with SS-DNA. This suggests their potential in antimicrobial and anti-cancer applications due to their remarkable efficacy against examined microbes and cancer cells Farghaly et al., 2020.
Differentiation from Ortho- and Para-Substituted Isomers
Research by McLaughlin et al. (2017) focused on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenylmorpholine designed to explore treatments in areas like obesity and drug dependence. The study provided extensive analytical characterization and differentiation from ortho- and para-substituted isomers, highlighting the structural specificity necessary for therapeutic efficacy McLaughlin et al., 2017.
Lysozyme Binding Affinity and CO Releasing Properties
Another application involves the study of {Ru(CO)x}-core terpyridine complexes by Mansour and Shehab (2018), where one of the complexes featured a 4′-(4-phenylmorpholine)-2,2′:6′,2″-terpyridine ligand. These complexes were investigated for their lysozyme binding affinity and photoinduced carbon monoxide releasing properties, showing potential for therapeutic applications in delivering CO to biological targets Mansour & Shehab, 2018.
Antidepressant Activity
Xiao Xin (2007) synthesized 2-Aryl-3-methyl-5-phenylmorpholine hydrochloride and tested its antidepressant activity in mice, indicating the potential of phenylmorpholine derivatives in developing new antidepressants. The study showed that these compounds could decrease immobility time in forced swimming tests, a model for assessing antidepressant activity Xiao Xin, 2007.
Azide 1,3-Dipolar Cycloadditions
Chen, Gan, and Harwood (2008) researched azide 1,3-dipolar cycloadditions to N-Propynoyl and N-Propenoyl (5R)-5-Phenylmorpholin-2-one, exploring diastereocontrolled aziridine formation. This study contributes to the understanding of chemical reactions involving phenylmorpholine derivatives and their potential in synthesizing novel organic compounds Chen, Gan, & Harwood, 2008.
特性
IUPAC Name |
(2R)-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359088 |
Source


|
| Record name | (R)-2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenylmorpholine | |
CAS RN |
1225376-02-2 |
Source


|
| Record name | (R)-2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

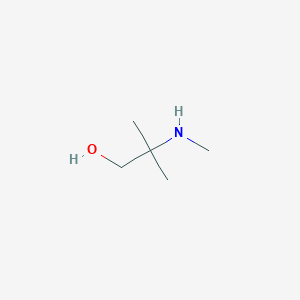
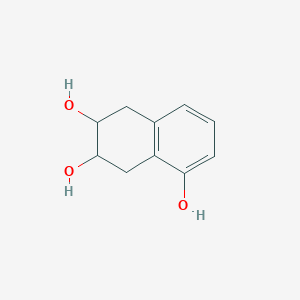
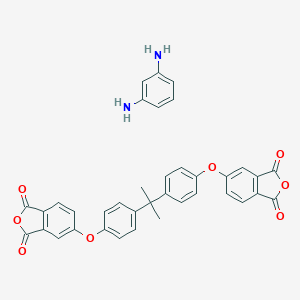
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)


